molecular formula C20H24N2O3S B6573396 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide CAS No. 946300-09-0

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide

Cat. No.: B6573396
CAS No.: 946300-09-0
M. Wt: 372.5 g/mol
InChI Key: JLSZBIRNRHTNST-UHFFFAOYSA-N
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Description

This compound belongs to a class of tetrahydroquinoline derivatives functionalized with an ethanesulfonyl group at the 1-position and a 3,5-dimethylbenzamide moiety at the 7-position of the tetrahydroquinoline core. Its molecular structure combines a bicyclic scaffold with sulfonamide and benzamide functionalities, which are common in pharmaceuticals targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-26(24,25)22-9-5-6-16-7-8-18(13-19(16)22)21-20(23)17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSZBIRNRHTNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide typically involves multiple reaction steps. One common approach starts with the preparation of 1,2,3,4-tetrahydroquinoline, followed by its sulfonylation using ethanesulfonyl chloride under basic conditions. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to form the final product.

Industrial Production Methods: : Industrial production may involve similar steps but scaled up and optimized for efficiency and yield. Key factors include controlling reaction temperature, pressure, and solvent choice to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially at the tetrahydroquinoline ring.

  • Reduction: : Reductive conditions may modify its sulfonyl or amide functional groups.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Utilizing reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

  • Substitution: : Conditions often involve bases or acids to facilitate the substitution process.

Major Products Formed

  • Oxidation: : Formation of oxidized derivatives with modified functional groups.

  • Reduction: : Reduced analogs with potential changes in the sulfonyl or amide groups.

  • Substitution: : Derivatives with new substituents replacing hydrogen atoms.

Scientific Research Applications

Chemistry: : The compound serves as a building block for synthesizing more complex molecules, useful in organic synthesis and materials science.

Biology: : Studies explore its interactions with biological molecules, contributing to understanding enzyme functions and cell signaling pathways.

Medicine: : Research investigates its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: : Applications in developing novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound’s effects are mediated through interactions with specific molecular targets. Its tetrahydroquinoline ring can intercalate into DNA, affecting transcription processes. The sulfonyl and amide groups interact with proteins, modulating enzyme activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with three analogs from the evidence, emphasizing substituent positions and functional groups:

Compound Name Substituents Molecular Weight logP Hydrogen Bond Acceptors Key Structural Differences
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide 7-position benzamide; 3,5-dimethyl Not reported ~2.7* ~8* Reference compound; dimethyl at benzamide
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide 6-position benzamide; 3,5-dimethoxy 404.48 2.71 8 Methoxy groups increase polarity
2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Benzothiazole-amino; thiazole-carboxylic acid Not reported Not reported Not reported Heterocyclic substitutions; enhanced H-bonding potential
N-(5-{[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-substituted acetamides Triazole-thiadiazole hybrid ~400–450 (estimated) Higher (triazole-thiadiazole core) 6–8 Antimicrobial focus; complex heterocyclic core

*Estimated based on analog data from .

Key Observations:
  • Substituent Position: The 6-yl vs. 7-yl substitution on the tetrahydroquinoline ring (as in ) may alter steric interactions and binding affinity in biological targets.
  • Heterocyclic vs. Benzamide Moieties : Compounds with triazole-thiadiazole cores () exhibit higher molecular complexity and antimicrobial activity, whereas benzothiazole-thiazole derivatives () prioritize enzyme inhibition via H-bonding .

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and biological evaluations based on recent research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core with an ethanesulfonyl group and a 3,5-dimethylbenzamide moiety . These structural components influence its solubility, reactivity, and interactions with biological targets. The tetrahydroquinoline structure is often associated with various pharmacological properties, while the ethanesulfonyl group enhances solubility and potential bioavailability.

While specific mechanisms for this compound are still under investigation, preliminary studies suggest it may interact with several molecular targets:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Its structure suggests potential binding to receptors that modulate cellular responses.
  • Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

Anticancer Properties

Research has indicated that derivatives of tetrahydroquinoline exhibit promising anticancer activity. For instance:

  • Cytotoxic Tests : Studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways and causing DNA damage .
  • Hypoxia Selectivity : Some studies emphasize the importance of hypoxia in tumor environments, where certain compounds selectively target tumor cells under low oxygen conditions .

Antimicrobial Activity

The sulfonamide group in the compound is known for its antimicrobial properties. Compounds containing similar structures have demonstrated efficacy against a range of bacterial strains. This suggests that this compound may also possess antimicrobial activity worth exploring further.

Case Studies and Evaluations

A series of studies have evaluated the biological activity of related compounds:

Study FocusFindingsImplications
Cytotoxicity on A549 and WM115 cell linesInduced apoptosis through caspase activationPotential for development as anticancer agents
Antimicrobial efficacyShowed significant inhibition against Gram-positive bacteriaCould be developed into new antibiotics
Hypoxia-targeting propertiesSelective toxicity in low oxygen environmentsUseful for targeting solid tumors

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